tert-Butyl 4-(((2-hydroxyethyl)thio)methyl)piperidine-1-carboxylate
Overview
Description
The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its conformational flexibility, the polar nitrogen atom in the piperazine ring, and its capacity for the formation of hydrogen bonds . It’s often used as a building block in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution .Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds involves multiple steps, including acylation, sulfonation, and substitution, starting from basic piperidinyl alcohols. These processes yield key intermediates for further chemical modifications. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized through such methods, with a total yield of 20.2% (Wang et al., 2015).
Applications in Drug Development
These intermediates are crucial in the development of biologically active compounds, such as crizotinib and other novel antiarteriosclerotics. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of crizotinib (Kong et al., 2016).
Structural Analysis and Molecular Packing
X-ray crystallography studies have provided insight into the molecular structures and packing of similar compounds, highlighting the significance of O-H...O=C hydrogen bonds in forming infinite chains within the crystal structure. This structural understanding aids in the rational design of new compounds with desired properties (Didierjean et al., 2004).
Mechanism of Action
Target of Action
The primary target of “tert-Butyl 4-(((2-hydroxyethyl)thio)methyl)piperidine-1-carboxylate” is MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) . MenA is an enzyme involved in the biosynthesis of menaquinone (MK), an important carrier molecule within the mycobacterial electron transport chain (ETC) .
Mode of Action
This compound is a semi-flexible linker used in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The compound affects the menaquinone biosynthetic pathway, specifically targeting the MenA enzyme . Menaquinone is essential for the long-term survival of Mycobacterium tuberculosis (Mtb), the causative organism of tuberculosis (TB), under hypoxic conditions present within infected granulomas .
Pharmacokinetics
The optimization of drug-like properties is a key consideration in the development of protacs .
Result of Action
The action of this compound leads to the degradation of the target protein, impacting the survival of Mycobacterium tuberculosis under hypoxic conditions . This could potentially lead to the development of new therapeutic strategies for tuberculosis.
properties
IUPAC Name |
tert-butyl 4-(2-hydroxyethylsulfanylmethyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3S/c1-13(2,3)17-12(16)14-6-4-11(5-7-14)10-18-9-8-15/h11,15H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFJYMDLMPXHSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701125559 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(2-hydroxyethyl)thio]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701125559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(((2-hydroxyethyl)thio)methyl)piperidine-1-carboxylate | |
CAS RN |
1353982-31-6 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(2-hydroxyethyl)thio]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353982-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(2-hydroxyethyl)thio]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701125559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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